

Matairesinol-d6 CAS number and molecular formula

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Compound of Interest

Compound Name: Matairesinol-d6

Cat. No.: B12416024

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An In-depth Technical Guide to Matairesinol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Matairesinol-d6**, a deuterated analog of the plant lignan Matairesinol. This document details its chemical properties, its primary application as an internal standard in analytical chemistry, and the relevant biological context of its non-deuterated counterpart, Matairesinol.

Core Compound Details: Matairesinol-d6

Matairesinol-d6 is a stable, isotopically labeled form of Matairesinol, where six hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Matairesinol and other lignans in complex biological and food matrices.

Quantitative Data

Property	Value	Reference
CAS Number	1346600-02-9	
Molecular Formula	C ₂₀ H ₁₆ D ₆ O ₆	[1]
Molecular Weight	364.42 g/mol	[1]
Purity	≥96%; ≥95% atom D	[1]
Appearance	Off-white to Pale Yellow Solid	[1]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1]
Storage Conditions	2-8°C	[1]
Melting Point	48-55°C	[1]

Experimental Protocols

Quantification of Lignans in Food Samples using Matairesinol-d6 as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of major enterolignan precursors (secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol) in food.[2]

1. Sample Preparation:

- **Extraction:** Perform an alkaline methanolic extraction of the food sample. The yield of methanolic extraction can be increased up to 81% when combined with alkaline hydrolysis. [2]
- **Enzymatic Hydrolysis:** Follow the extraction with enzymatic hydrolysis using *Helix pomatia* β-glucuronidase/sulfatase to hydrolyze lignan glucosides.[2]
- **Purification:** Conduct an ether extraction of the hydrolyzed sample.[2]

2. LC-MS/MS Analysis:

- **Internal Standard:** Spike the extracted sample with a known concentration of **Matairesinol-d6**.

- Chromatography: Employ a suitable liquid chromatography method to separate the lignans.
- Mass Spectrometry: Utilize a tandem mass spectrometer for detection and quantification. The analytes are quantified against the **Matairesinol-d6** internal standard.[2]

3. Method Validation:

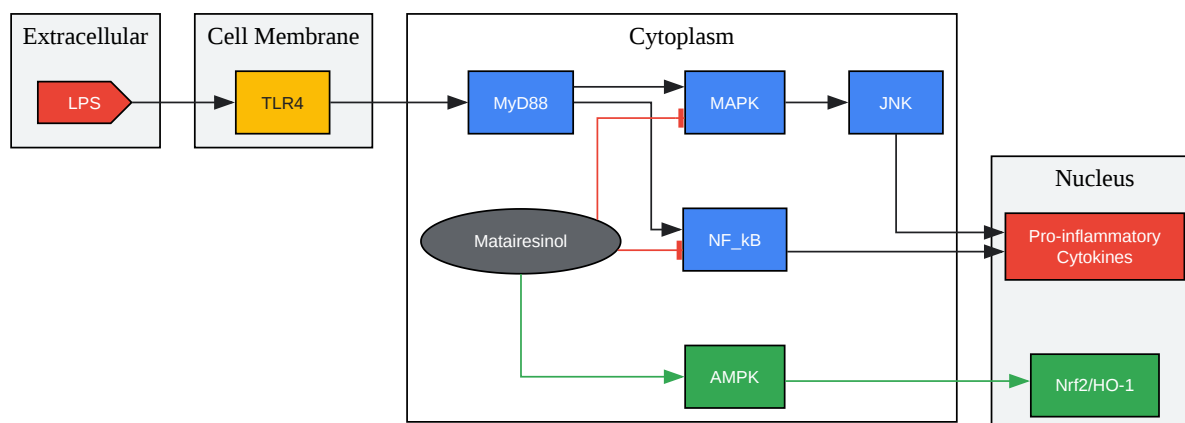
- Detection Limits: For solid foods, detection limits are typically in the range of 4-10 μ g/100 g dry weight. For beverages, detection limits are around 0.2-0.4 μ g/100 mL.[2]
- Precision: Within- and between-run coefficients of variation are generally in the ranges of 6-21% and 6-33%, respectively.[2]
- Recovery: The recovery of added lignans is typically satisfactory, ranging from 73-123%.[2]

Biological Activity of Unlabeled Matairesinol

While **Matairesinol-d6** is primarily used as an analytical tool, the biological activities of its non-deuterated form, Matairesinol, are of significant interest in drug development. Matairesinol has been reported to possess antioxidant, anti-inflammatory, and anticancer properties.

Signaling Pathways Modulated by Matairesinol

Matairesinol has been shown to modulate several key signaling pathways involved in inflammation and cancer.



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Caption: Matairesinol's modulation of inflammatory signaling pathways.

This diagram illustrates how Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades involving MyD88, MAPK, JNK, and NF- κ B, ultimately resulting in the production of pro-inflammatory cytokines. Matairesinol has been shown to inhibit the phosphorylation of MAPK and NF- κ B, thereby reducing inflammation. Additionally, Matairesinol can activate AMPK, which in turn upregulates the Nrf2/HO-1 antioxidant pathway.

Experimental Workflow for Assessing Anticancer Effects of Matairesinol

The following workflow outlines a general procedure for investigating the anticancer properties of Matairesinol in a cancer cell line.



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Caption: Experimental workflow for evaluating the anticancer effects of Matairesinol.

This workflow provides a structured approach to studying the in vitro anticancer activity of Matairesinol. It begins with culturing a suitable cancer cell line, followed by treatment with varying concentrations of Matairesinol. Subsequently, a battery of assays is performed to assess cell viability, induction of apoptosis, and the modulation of key signaling proteins. The collected data is then analyzed to draw conclusions about the anticancer efficacy of Matairesinol.

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